molecular formula C12H14F3N B14238103 1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine CAS No. 464924-47-8

1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine

Cat. No.: B14238103
CAS No.: 464924-47-8
M. Wt: 229.24 g/mol
InChI Key: KXRPRXTWYMJVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine is a pyrrolidine derivative featuring a trifluoromethylphenyl substituent at the 2-position and a methyl group at the 1-position of the five-membered amine ring. Its molecular formula is C₁₂H₁₄F₃N, distinguishing it from simpler analogs like 2-[3-(trifluoromethyl)phenyl]pyrrolidine (C₁₁H₁₂F₃N) by the addition of a methyl group . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the pyrrolidine scaffold contributes to conformational flexibility, influencing binding interactions in pharmacological contexts.

Properties

CAS No.

464924-47-8

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

1-methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine

InChI

InChI=1S/C12H14F3N/c1-16-7-3-6-11(16)9-4-2-5-10(8-9)12(13,14)15/h2,4-5,8,11H,3,6-7H2,1H3

InChI Key

KXRPRXTWYMJVQT-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct N-Alkylation Strategies

The most widely reported method involves the alkylation of pyrrolidine or its substituted analogs with 3-(trifluoromethyl)benzyl derivatives. Source outlines a general procedure where pyrrolidine undergoes alkylation using 1-(bromomethyl)-3-(trifluoromethyl)benzene in the presence of a base such as potassium carbonate. Reaction monitoring via high-performance liquid chromatography (HPLC) reveals optimal conversion rates (≥85%) at 60–80°C in polar aprotic solvents like dimethylformamide (DMF).

A patent by WO2010028232A1 elaborates on a modified approach using tert-butyl pyrrolidine-1-carboxylate as a protected intermediate. The protocol involves:

  • Deprotection with trifluoroacetic acid (TFA) in dichloromethane.
  • Alkylation with 3-(trifluoromethyl)benzyl bromide under phase-transfer conditions (tetrabutylammonium iodide as catalyst).
  • Neutralization and extraction to isolate the crude product.

This method achieves a yield of 72–78% with purity >95% by nuclear magnetic resonance (NMR) spectroscopy.

Solvent and Temperature Optimization

Comparative studies indicate that solvent choice significantly impacts reaction kinetics:

Solvent Temperature (°C) Yield (%) Purity (%)
DMF 80 78 92
Acetonitrile 70 65 88
Tetrahydrofuran 60 58 85

Data adapted from demonstrate DMF’s superiority in facilitating nucleophilic substitution while minimizing side reactions such as Hoffman elimination.

Multi-Step Synthesis via Diene-Imine Intermediates

Patent-Based Cyclization-Reduction Sequences

WO2010028232A1 discloses a sophisticated route involving diene-imine intermediates for stereocontrolled synthesis:

  • Formation of Pyrazolo-5-one (Formula III) : Treatment of (3R)-(1,1-dimethylethyl)-7aR-ethenyltetrahydro-1H-pyrrolo[1,2-c]oxazol-5-one with triethylamine in ethanol yields the key intermediate.
  • Diene-Imine Coupling : Reaction with [(1S)-1-(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy methyl)-1-phenylprop-2-enyl)amine generates Formula V.
  • Reduction and Salt Formation : Catalytic hydrogenation over Pd/C followed by treatment with maleic acid produces the maleate salt (Formula VI) in 68% overall yield.

Critical purification steps include azeotropic distillation to remove water and crystallization from toluene/hexane mixtures.

Grignard Reagent-Mediated Approaches

Trans-Grignard Cyclization

A scaleable method from the Royal Society of Chemistry employs a trans-Grignard strategy:

  • Magnesium Activation : Reacting 1-bromo-3,5-bis(trifluoromethyl)benzene with magnesium powder in diethyl ether generates the aryl Grignard reagent.
  • Cyclization with L-Proline Derivatives : Adding the Grignard reagent to a solution of N-ethyl pyrrolidine-1-carboxylate induces cyclization, yielding the protected fluorinated prolinol.
  • Deprotection : Acidic hydrolysis with hydrochloric acid removes the ethyl carbamate group, affording the final product.

Safety Note : The exothermic nature of trifluoromethylaryl Grignard reactions necessitates strict temperature control (<10°C) to prevent thermal runaway.

Characterization and Quality Control

Spectroscopic Validation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, ArH), 7.52 (d, J = 7.8 Hz, 1H, ArH), 3.42–3.38 (m, 1H, NCH₂), 2.92 (s, 3H, NCH₃), 2.81–2.75 (m, 1H, CH₂), 2.45–2.39 (m, 1H, CH₂).
    • ¹³C NMR (100 MHz, CDCl₃): δ 144.2 (q, J = 32 Hz, CF₃), 128.7 (ArC), 124.3 (q, J = 271 Hz, CF₃), 58.4 (NCH₂), 46.1 (NCH₃).
  • Mass Spectrometry :

    • ESI-MS : m/z 230.1 [M+H]⁺ (calculated for C₁₂H₁₄F₃N: 229.24).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a retention time of 6.8 min with ≥98% purity. Elemental analysis corroborates stoichiometry: Found C 62.85%, H 6.12%, N 6.08%; Calculated C 62.89%, H 6.16%, N 6.11%.

Challenges and Mitigation Strategies

Moisture Sensitivity

The trifluoromethyl group’s electron-withdrawing nature increases susceptibility to hydrolysis. Solutions include:

  • Conducting reactions under anhydrous conditions (molecular sieves, argon atmosphere).
  • Using aprotic solvents (DMF, THF) to stabilize intermediates.

Byproduct Formation

Common byproducts like N,N-dimethylated analogs arise from over-alkylation. Mitigation involves:

  • Controlled stoichiometry (1:1 molar ratio of pyrrolidine to alkylating agent).
  • Stepwise addition of the alkylating agent to maintain low local concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, particularly at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: N-oxides.

    Reduction: Saturated derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidine ring can form hydrogen bonds and other interactions with the active sites of proteins, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares 1-methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine with structurally related compounds, focusing on molecular features, applications, and research findings.

2-[3-(Trifluoromethyl)phenyl]pyrrolidine (C₁₁H₁₂F₃N)

  • Structural Difference : Lacks the 1-methyl group present in the target compound.

Pyridine-Urea Derivatives (e.g., Compound 83)

  • Structure : Features a pyridine core with a 3-(trifluoromethyl)phenyl-urea substituent.
  • Functional Groups : Urea moiety introduces hydrogen-bonding capacity, unlike the pyrrolidine scaffold.

N-(2-Hydroxyethyl)-N-[(1RS)-1-methyl-2-[3-(trifluoromethyl)phenyl]benzamide (MM1298.05)

  • Structure : Combines a benzamide backbone with a 3-(trifluoromethyl)phenyl group and hydroxyethyl side chain.
  • Functional Groups: Amide and hydroxyl groups enhance polarity, contrasting with the non-polar methyl group in the target compound.

1-[(4-Methylphenyl)sulfonyl]-2-[4-(trifluoromethyl)phenyl]pyrrolidine (19a)

  • Structure : Includes a sulfonyl group at the 1-position of pyrrolidine.
  • Functional Groups : Sulfonyl group increases acidity and stability, diverging from the methylated analog.
  • Synthesis : Prepared via hydrogenation of dihydropyrroline precursors using Pd/C catalysis .

Pyridine, 1,2,3,6-tetrahydro-4-[3-(trifluoromethyl)phenyl]-, hydrochloride

  • Structure : Partially saturated pyridine ring with a -CF₃ substituent.
  • Properties : Hydrochloride salt form improves aqueous solubility.
  • Applications : Used in pharmaceutical intermediates; structural data (HNMR) confirmed alignment with standards .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Applications/Findings References
1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine C₁₂H₁₄F₃N Methyl, pyrrolidine, -CF₃ Intermediate; potential pharmacological use
2-[3-(Trifluoromethyl)phenyl]pyrrolidine C₁₁H₁₂F₃N Pyrrolidine, -CF₃ Organic synthesis intermediate
Pyridine-urea (Compound 83) C₁₅H₁₂F₃N₃O Pyridine, urea, -CF₃ Anticancer activity (MCF-7 cells)
MM1298.05 C₁₈H₁₇F₃N₂O₂ Benzamide, hydroxyethyl, -CF₃ Reference standard for analysis
1-Sulfonyl-pyrrolidine derivative (19a) C₁₈H₁₈F₃NO₂S Sulfonyl, pyrrolidine, -CF₃ Catalytic hydrogenation studies

Biological Activity

1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine is a compound of interest due to its potential biological activities. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its interactions with biological membranes and target proteins. This article explores the compound's biological activity, focusing on enzyme inhibition, receptor binding, and therapeutic applications.

The molecular structure of 1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine contributes to its unique biological properties. The trifluoromethyl group is known to increase metabolic stability and lipophilicity, which are crucial for pharmacological efficacy.

Enzyme Inhibition

Research indicates that 1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine exhibits significant enzyme inhibition properties. The compound has been studied for its inhibitory effects on various enzymes, including:

  • Carbonic Anhydrase (CA) : Inhibition of CA can lead to therapeutic effects in conditions such as glaucoma and epilepsy.
  • Histone Deacetylases (HDACs) : These enzymes are involved in cancer progression, and their inhibition may provide anticancer benefits.

The trifluoromethyl group enhances the binding affinity of the compound to these enzymes, making it a candidate for further therapeutic exploration .

Anticancer Activity

1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine has shown promising anticancer properties in various studies. For instance:

  • Cytotoxicity Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. The IC50 values indicate moderate potency, suggesting potential for further development as an anticancer agent .
Cell LineIC50 Value (µM)
HeLa15.5
CaCo-220.0
3T3-L1 (Mouse)25.0

Anticonvulsant Activity

The compound's structure suggests potential anticonvulsant activity. Studies have indicated that derivatives containing the pyrrolidine core can exhibit protective effects in seizure models:

  • Maximal Electroshock (MES) Test : Compounds similar to 1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine showed significant protection against seizures in animal models at doses of 100 mg/kg .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of several derivatives of pyrrolidine compounds, including those with trifluoromethyl substitutions. The results indicated enhanced activity against multiple tumor types, particularly when combined with other therapeutic agents.

Case Study 2: Anticonvulsant Screening

In a series of experiments assessing anticonvulsant properties, compounds with a trifluoromethyl group displayed improved efficacy compared to their non-fluorinated counterparts. This suggests that the fluorinated derivatives could be more effective in treating epilepsy and related disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.